molecular formula C15H18O4 B1323811 trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-55-1

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323811
M. Wt: 262.3 g/mol
InChI Key: HKSRAJZPMPZATD-WDEREUQCSA-N
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Description

“trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the formula C₁₅H₁₈O₄ .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-(2-(2-methoxyphenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C15H18O4/c1-19-14-8-3-2-6-12(14)13(16)9-10-5-4-7-11(10)15(17)18/h2-3,6,8,10-11H,4-5,7,9H2,1H3,(H,17,18)/t10-,11+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is 262.31 . The melting point ranges from 83 to 86 degrees Celsius .

Scientific Research Applications

Analytical Chemistry and Environmental Monitoring

  • Pyrethroid Metabolites in Human Urine : A study by Arrebola et al. (1999) developed a method for determining cis-, and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (Cl2CA) and similar compounds in human urine. These are major metabolites of commonly used synthetic pyrethroids. This research is significant for environmental and human health monitoring (Arrebola et al., 1999).

Organic Chemistry and Molecular Structure

  • Conformational Study of Amino Acid Analogs : Casanovas et al. (2008) conducted DFT calculations on 1-amino-2-phenylcyclopentane-1-carboxylic acid, an analogue of phenylalanine, to explore its conformational preferences. This research provides insights into the structural aspects of similar cyclic compounds (Casanovas et al., 2008).
  • Isomer Separation Techniques : Péter and Fülöp (1995) developed a method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, which is relevant for understanding the separation and analysis of structurally similar compounds (Péter & Fülöp, 1995).

Medicinal Chemistry

  • Enzyme Inhibitors : Turbanti et al. (1993) synthesized monoamidic derivatives of cycloalkanedicarboxylic acids, including structures similar to trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and evaluated their activity as angiotensin converting enzyme (ACE) inhibitors. This is crucial for developing novel ACE inhibitors in drug research (Turbanti et al., 1993).

Photochemistry and Synthetic Chemistry

  • Photochemical Studies : Brown (1964) studied the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, which are structurally related, offering insights into the photochemical properties of similar compounds (Brown, 1964).

Substituent Effects in Chemical Reactions

  • Substituent Effect Studies : Kusuyama (1979) explored the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, providing understanding about the influence of different substituents on carboxylic acids, which can be applied to the study of structurally similar compounds (Kusuyama, 1979).

Safety And Hazards

This compound is labeled as an irritant . Please handle it with appropriate safety measures.

properties

IUPAC Name

(1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-14-8-3-2-6-12(14)13(16)9-10-5-4-7-11(10)15(17)18/h2-3,6,8,10-11H,4-5,7,9H2,1H3,(H,17,18)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSRAJZPMPZATD-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147766
Record name rel-(1R,2S)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-55-1
Record name rel-(1R,2S)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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